
5-Chloropentyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloropentyl 4-methylbenzenesulfonate is an organic compound that consists of a 1-Pentanol molecule with a chlorine atom attached to the fifth carbon and a 4-methylbenzenesulfonate group . This compound is commonly used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropentyl 4-methylbenzenesulfonate typically involves the reaction of 5-chloropentanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to high-purity products.
化学反応の分析
Types of Reactions
5-Chloropentyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfonamides.
科学的研究の応用
5-Chloropentyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 5-Chloropentyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the sulfonate group, which makes the carbon-chlorine bond more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, leading to the formation of various functional groups that can interact with biological targets .
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonate Derivatives: Compounds such as 4-methylbenzenesulfonyl chloride and 4-methylbenzenesulfonic acid share similar structural features and reactivity.
Chloropentyl Derivatives: Compounds like 5-chloropentanol and 5-chloropentyl acetate have similar alkyl chains and chlorine substitution patterns.
Uniqueness
5-Chloropentyl 4-methylbenzenesulfonate is unique due to the combination of the chloropentyl and 4-methylbenzenesulfonate groups, which confer distinct reactivity and functional properties. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
特性
分子式 |
C12H17ClO3S |
|---|---|
分子量 |
276.78 g/mol |
IUPAC名 |
5-chloropentyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H17ClO3S/c1-11-5-7-12(8-6-11)17(14,15)16-10-4-2-3-9-13/h5-8H,2-4,9-10H2,1H3 |
InChIキー |
IIZKMXYRMVEGOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)
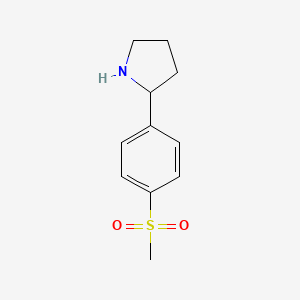
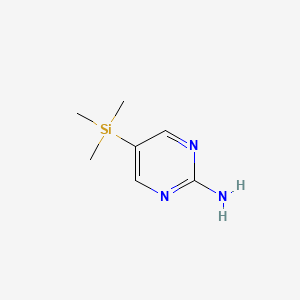
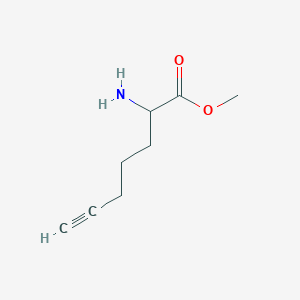
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)

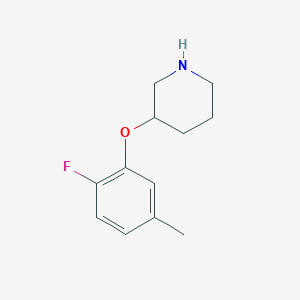
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
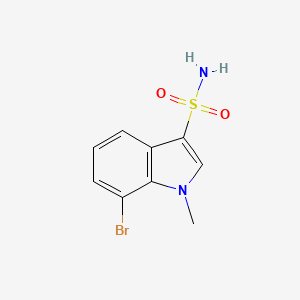
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)
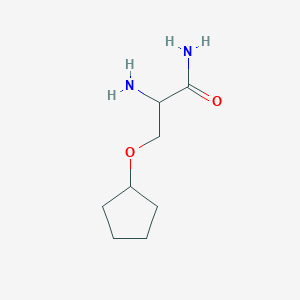

aminehydrochloride](/img/structure/B13567618.png)
